molecular formula C19H25N5O B6776531 N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide

Cat. No.: B6776531
M. Wt: 339.4 g/mol
InChI Key: LWFFLALCZKWVCX-UHFFFAOYSA-N
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Description

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O/c1-14-11-24(17-10-6-5-9-16(14)17)19(25)20-18-13-23(22-21-18)12-15-7-3-2-4-8-15/h2-4,7-8,13-14,16-17H,5-6,9-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFFLALCZKWVCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2C1CCCC2)C(=O)NC3=CN(N=N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide typically involves multiple steps, starting with the preparation of the benzyltriazole and octahydroindole intermediates. The benzyltriazole can be synthesized through a click chemistry reaction between benzyl azide and an alkyne, catalyzed by copper(I) ions. The octahydroindole framework is often prepared via hydrogenation of indole derivatives under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and then combined under controlled conditions. The use of automated systems for temperature and pressure regulation ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the benzyltriazole moiety, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Halogenated reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products

Scientific Research Applications

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

    Biology: Investigated for its potential as a biochemical tool in protein and enzyme labeling.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizing agent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyltriazole moiety can form coordination bonds with metal ions, altering the activity of metalloenzymes. Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methane: A related compound with a similar triazole framework, used in coordination chemistry.

    1-(1-Benzyltriazol-4-yl)-N,N-bis(1-benzyltriazol-4-yl)methanamine: Another compound featuring multiple benzyltriazole groups, known for its stabilizing properties in chemical reactions.

Uniqueness

N-(1-benzyltriazol-4-yl)-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide stands out due to its unique combination of a benzyltriazole moiety and an octahydroindole framework, providing distinct chemical and biological properties that are not observed in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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